2,4-Dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Researchers developing sulfonamide-based NLRP3 inflammasome inhibitors face regioselectivity challenges with unprotected uracil scaffolds, requiring extra protection/deprotection steps. This N1-isopropyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl chloride (CAS 1083337-94-3) directly addresses this bottleneck. • Pre-installed N1-isopropyl directs regioselective 5-sulfonamide formation while preserving the single N3-H donor critical for NLRP3 NACHT domain binding. • Enables one-step parallel library synthesis with diverse amines, bypassing post-synthetic N1-alkylation. • MW 252.68, LogP ~0.05-0.2, 2 rotatable bonds; satisfies Rule of Three criteria for fragment-based discovery. • 95% purity; moisture-sensitive-store under dry, inert atmosphere.

Molecular Formula C7H9ClN2O4S
Molecular Weight 252.68 g/mol
CAS No. 1083337-94-3
Cat. No. B13245660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride
CAS1083337-94-3
Molecular FormulaC7H9ClN2O4S
Molecular Weight252.68 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=O)NC1=O)S(=O)(=O)Cl
InChIInChI=1S/C7H9ClN2O4S/c1-4(2)10-3-5(15(8,13)14)6(11)9-7(10)12/h3-4H,1-2H3,(H,9,11,12)
InChIKeyWWAZDRAWBJBSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Isopropyl Uracil-5-sulfonyl Chloride


2,4-Dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride (CAS 1083337-94-3) is a heterocyclic sulfonyl chloride featuring a tetrahydropyrimidine-2,4-dione (uracil) core with an N1-isopropyl substituent and an electrophilic sulfonyl chloride at the 5-position. With a molecular formula of C₇H₉ClN₂O₄S, a molecular weight of 252.68 g/mol, a predicted density of 1.58 ± 0.1 g/cm³, and a calculated LogP of approximately 0.045–0.2, this compound serves as a reactive intermediate for constructing sulfonamide, sulfonate ester, and sulfone libraries in medicinal chemistry [1]. The compound is commercially available at 95% purity and is moisture-sensitive, requiring storage under dry, inert conditions .

Workflow
Sulfonamide, sulfonate ester and sulfone library synthesis
Format
Reactive sulfonyl chloride intermediate; N1-isopropyl uracil scaffold
Handling
Dry, inert atmosphere required; moisture-sensitive

N1-Isopropyl Uracil vs. Unsubstituted and Dimethyl Analogs


The N1-isopropyl substituent on the uracil scaffold is not a passive structural feature. In pyrimidine sulfonylation chemistry, the nature of the N1-substituent directly modulates both the nucleophilicity of the uracil N1 atom and the steric environment around the 5-sulfonyl chloride electrophilic center [1]. The unsubstituted parent compound (CAS 28485-18-9, MW 210.59) presents an unprotected N3–H donor that can participate in undesired side reactions during sulfonamide formation, while the 1,3-dimethyl analog (CAS 124788-36-9, MW 238.64) eliminates both N–H hydrogen bond donor capacity, fundamentally altering the physicochemical and recognition profile of downstream products . Furthermore, heterocyclic sulfonyl chlorides such as pyrimidine-2-sulfonyl chloride are documented to be thermally unstable at room temperature, rapidly decomposing via SO₂ extrusion—a liability that the electron-rich 2,4-dioxo-tetrahydropyrimidine scaffold mitigates through resonance stabilization . The isopropyl group provides a calculated balance: sufficient steric bulk to direct regioselective reactions at the 5-sulfonyl chloride without fully blocking the remaining N3–H hydrogen bond donor, a feature critical for target binding in medicinal chemistry applications.

Unsubstituted parent Two N–H donors may increase side reactions during sulfonamide formation and alter downstream recognition profile.
1,3-Dimethyl analog Elimination of the N3–H hydrogen bond donor removes a key recognition element, limiting target engagement potential.
Aromatic pyrimidine sulfonyl chlorides Documented thermal instability and SO₂ extrusion liability may compromise reaction yield and purity; the 2,4-dioxo-tetrahydropyrimidine scaffold mitigates this.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Window Between Unsubstituted and Propyl Analogs

The N1-isopropyl substituent confers a calculated LogP of 0.045 (Leyan) to 0.2 (Molaid predicted) on 2,4-dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride [1]. This value is substantially higher than the unsubstituted parent (CAS 28485-18-9, estimated LogP well below 0 based on the sulfonamide derivative XLogP3 of −0.7 [2]) and lower than the 1-propyl analog (CAS 1339172-38-1, XLogP3 = 0.4 [3]). This positions the isopropyl compound within the optimal LogP range (−0.5 to +1.0) recommended for fragment-like building blocks in lead discovery, where excessive polarity can limit membrane permeability and excessive lipophilicity can promote non-specific binding and poor solubility.

Lipophilicity window
Reported
LogP ~0.05–0.2 (target) vs. parent sulfonamide XLogP3 −0.7 and 1-propyl analog XLogP3 0.4
Supports fragment-like LogP range selection
Predicted values; experimental confirmation advised
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Single Hydrogen Bond Donor vs. Dimethyl Analog

2,4-Dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride possesses exactly one hydrogen bond donor (H_Donors = 1), attributed to the N3–H of the uracil ring, as the N1 position is occupied by the isopropyl group . In contrast, the 1,3-dimethyl analog (CAS 124788-36-9, MW 238.64, formula C₆H₇ClN₂O₄S) has both N1 and N3 methylated, yielding zero H-bond donors . This distinction is critical for downstream sulfonamide products: the residual N3–H can act as a hydrogen bond donor to biological targets (e.g., kinase hinge regions, NLRP3 inflammasome binding pockets), while the N1-isopropyl group simultaneously provides hydrophobic contacts. The unsubstituted parent (CAS 28485-18-9) possesses two N–H donors (N1–H and N3–H), increasing polarity and potentially enabling undesired dimerization or non-selective binding in biological systems.

H-bond donor count
Reported
1 donor (N3–H only) vs. 0 (1,3-dimethyl) and 2 (parent)
Retains single recognition element for target binding
Structural analysis from vendor data
Medicinal Chemistry Structure–Activity Relationships Hydrogen Bonding

Rotatable Bond Advantage Over Propyl Analog

The isopropyl-substituted target compound contains 2 rotatable bonds, as reported by both the Leyan vendor page and the Molaid computational database [1]. The 1-propyl analog (CAS 1339172-38-1) possesses 3 rotatable bonds due to the linear n-propyl chain, which introduces an additional freely rotating C–C bond [2]. In structure-based drug design, every additional rotatable bond increases the conformational entropy penalty upon binding (estimated at ~0.5–1.5 kcal/mol per frozen bond), directly reducing the free energy of binding for downstream sulfonamide products. The branched isopropyl group, by contrast, restricts conformational freedom while maintaining comparable hydrophobic surface area—a property exploited in the design of NLRP3 inflammasome inhibitors where rigid, pre-organized scaffolds are preferred [3].

Rotatable bonds
Reported
2 rotatable bonds vs. 3 for 1-propyl analog
Lower conformational entropy penalty in bound state
May improve binding enthalpy–entropy compensation
Computational Chemistry Conformational Analysis Structure-Based Drug Design

Stability Advantage Over Aromatic Pyrimidine Sulfonyl Chlorides

A documented limitation of heterocyclic sulfonyl chlorides is thermal instability. The Synlett 2009 addendum explicitly reports that pyrimidine-2-sulfonyl chloride and benzimidazole-2-sulfonyl chloride are 'unstable at room temperature,' with pyrimidine-2-sulfonyl chloride rapidly decomposing to 2-chloropyrimidine via SO₂ extrusion . The 2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold of the target compound (CAS 1083337-94-3) differs fundamentally: the electron-donating 2,4-dioxo substituents stabilize the ring system, and the saturated tetrahydropyrimidine core eliminates the aromatic driving force for SO₂ loss that plagues the fully aromatic pyrimidine-5-sulfonyl chloride (CAS 856596-17-3) . This translates to practical shelf stability under recommended dry, cool storage conditions—the compound is commercially supplied and stored at ambient temperature with moisture protection .

Thermal stability
Class-level
Stable under dry storage vs. aromatic pyrimidine-SO₂Cl decomposition
Supports reliable reactivity; reduces SO₂ extrusion risk
Qualitative class inference; no accelerated stability data
Synthetic Chemistry Intermediate Stability Process Chemistry

Fragment-Like Molecular Weight vs. Parent and Dimethyl Analogs

The molecular weight of 2,4-dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride is 252.68 g/mol [1]. This places it above the classical 'rule of three' fragment threshold (MW ≤ 300) while remaining within the broader fragment-like space. By comparison, the unsubstituted parent (CAS 28485-18-9) is 210.59 g/mol , and the 1,3-dimethyl analog is 238.64 g/mol . The incremental mass of the isopropyl group (+42 Da vs. parent) provides additional hydrophobic surface area for target engagement without exceeding the MW ceiling for fragment-based screening libraries. The 6-methyl analog (CAS 6461-30-9, MW 224.62) represents an alternative substitution pattern but places the alkyl group at the 6-position rather than N1, which alters the electronic environment of the sulfonyl chloride rather than the hydrogen bond donor profile .

Molecular weight
Reported
252.68 g/mol (isopropyl) vs. 210.59 (parent) and 238.64 (1,3-dimethyl)
Fragment-like MW with pre-installed hydrophobic group
Within rule-of-three fragment space
Fragment-Based Drug Discovery Lead-Like Properties Chemical Space Analysis

Validated Sulfonamide Derivatization Pathway

The synthetic utility of 2,4-dioxo-1-propan-2-ylpyrimidine-5-sulfonyl chloride is confirmed by the commercial availability and characterization of its primary amine-derived sulfonamide product, 2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 1534203-54-7, MW 233.24) [1]. This derivative, with a topological polar surface area (TPSA) of 118 Ų and XLogP3 of −0.7, demonstrates that the sulfonyl chloride undergoes clean nucleophilic substitution with ammonia/amines to yield tractable sulfonamide products with drug-like physicochemical profiles [1]. The parent unsubstituted sulfonamide analog (derived from CAS 28485-18-9) would possess two N–H donors from the uracil ring plus the sulfonamide –NH₂, increasing polarity beyond the optimal range for many target classes. The existence of this validated product reduces synthetic risk for procurement decisions: the sulfonyl chloride building block has a demonstrated, high-value downstream product path.

Derivatization validated
Method context
Commercial sulfonamide derivative (CAS 1534203-54-7) available; TPSA 118 Ų, XLogP3 −0.7
Confirms clean amine coupling; de-risks procurement
Reference standard for reaction monitoring
Synthetic Methodology Sulfonamide Chemistry Intermediate Validation

High-Value Applications of N1-Isopropyl Uracil Sulfonyl Chloride


NLRP3 Inflammasome Inhibitor Fragment Library Synthesis

The N1-isopropyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl chloride scaffold is directly relevant to the sulfonylurea class of NLRP3 inflammasome inhibitors described in patent WO2016131098A1 [1]. The single N3–H donor (vs. zero for the 1,3-dimethyl analog) provides a critical hydrogen bond anchor to the NLRP3 NACHT domain, while the isopropyl group occupies a hydrophobic sub-pocket. The intermediate LogP (~0.05–0.2) ensures that derived sulfonamides remain within the physicochemical space associated with cellular NLRP3 target engagement. Procurement of this specific N1-isopropyl building block enables direct, one-step sulfonamide library synthesis via reaction with diverse amines, bypassing the need for post-synthetic N1-alkylation that would require additional protection/deprotection steps and introduce regioselectivity challenges.

Kinase Hinge-Binder Scaffold Construction

The 2,4-dioxo-tetrahydropyrimidine core is a recognized bioisostere of the uracil nucleobase and engages kinase hinge regions through complementary hydrogen bonding. The N1-isopropyl substitution pre-organizes the scaffold for selective hinge binding via the remaining N3–H and 4-oxo groups, as documented in the broader class of N-aryl-sulfoximine-substituted pyrimidine CDK/VEGF inhibitors [2]. The 5-sulfonyl chloride provides a versatile exit vector for attaching solubilizing groups or additional pharmacophoric elements. Compared to the parent unsubstituted sulfonyl chloride (CAS 28485-18-9), which presents two unprotected N–H donors that can form non-selective hydrogen bonds, the N1-isopropyl compound offers improved kinase selectivity potential through reduced hydrogen bond donor multiplicity.

Fragment-Based Lead Generation

With a molecular weight of 252.68 g/mol, LogP of 0.045–0.2, and only 2 rotatable bonds, this compound satisfies the 'rule of three' criteria for fragment-based screening (MW ≤ 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3) while already bearing a functional group (sulfonyl chloride) poised for rapid fragment elaboration . The isopropyl group provides a hydrophobic increment (+42 Da vs. parent) without the entropic penalty of the n-propyl chain (3 rotatable bonds). This pre-installed substitution is particularly valuable for fragment-to-lead campaigns targeting hydrophobic protein pockets (e.g., bromodomains, GPCR allosteric sites), where the unsubstituted parent would require additional synthetic steps to achieve comparable hydrophobic complementarity.

Sulfonamide-Focused Library for Drug Screening

The established derivatization pathway to the corresponding sulfonamide (CAS 1534203-54-7) validates this building block for parallel synthesis applications [3]. The moisture-sensitive yet thermally stable 2,4-dioxo-tetrahydropyrimidine scaffold ensures reliable reactivity in automated library synthesis platforms using standard amine coupling conditions, unlike aromatic pyrimidine sulfonyl chlorides that suffer from competitive SO₂ extrusion . The single N3–H donor and TPSA of 89 Ų for the sulfonyl chloride (118 Ų for the sulfonamide) position derived compounds within favorable drug-like property space, making this building block an efficient entry point for generating screening collections targeting uracil-recognizing enzymes (dUTPase, thymidine phosphorylase, dihydropyrimidine dehydrogenase) and sulfonamide-binding carbonic anhydrase isoforms.

Application
Selection Property
Validation Focus
NLRP3 target engagement fragment library synthesis
Single N3–H donor and isopropyl group for sulfonylurea elaboration
Hydrogen bond donor profile and LogP optimization
Kinase hinge-binder scaffold construction
N1-isopropyl pre-organizes uracil core; 5-SO₂Cl as exit vector
Kinase selectivity potential via reduced H-bond donor multiplicity
Fragment-based lead generation
MW ~252, LogP ~0.05–0.2, 2 rotatable bonds; rule-of-three compliant
Conformational pre-organization for hydrophobic pocket targeting
Sulfonamide-focused screening library
Stable 2,4-dioxo scaffold; validated sulfonamide derivatization pathway
Automated parallel synthesis compatibility; uracil-recognizing enzyme profiling
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